![molecular formula C15H25N5 B11743223 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743223.png)
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization. The general synthetic route includes:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The pyrazole rings are then functionalized with the appropriate alkyl groups (2-methylpropyl and propyl) through alkylation reactions.
Coupling: The final step involves coupling the two functionalized pyrazole rings through a suitable linker, such as a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole rings or the alkyl side chains, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, the compound’s potential as a pharmacophore can be explored for the development of new drugs. Its pyrazole rings are known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole rings can interact with enzymes and receptors, modulating their activity. The compound can also form stable complexes with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: This compound has sedative, anticonvulsant, and muscle relaxant effects.
Bis(pyrazolyl)methanes: These compounds have similar structures and are used in various applications, including as ligands in coordination chemistry.
Uniqueness
The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole rings and specific alkyl substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H25N5 |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[2-(2-methylpropyl)pyrazol-3-yl]-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-7-19-12-14(9-18-19)8-16-10-15-5-6-17-20(15)11-13(2)3/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3 |
InChI Key |
IJQDFOAECPQXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=NN2CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743140.png)
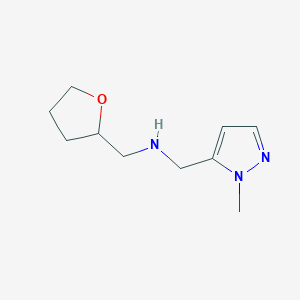
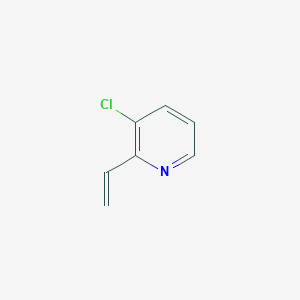
![{[1-(Pyridin-2-yl)ethylidene]amino}urea](/img/structure/B11743148.png)
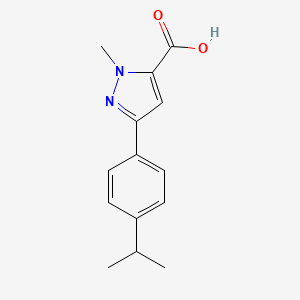
![3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743167.png)
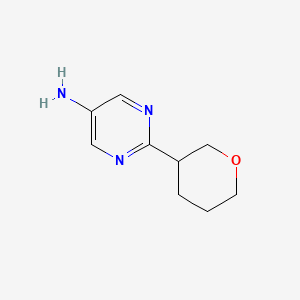
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743186.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743190.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743193.png)
![1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11743199.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743204.png)
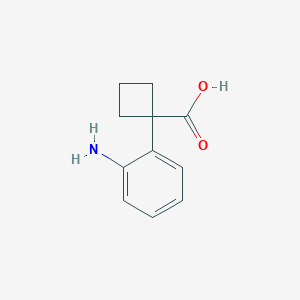
![(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11743213.png)
